Product packaging for Domitroban calcium dihydrate(Cat. No.:CAS No. 1304144-59-9)

Domitroban calcium dihydrate

Cat. No.: B12780544
CAS No.: 1304144-59-9
M. Wt: 865.1 g/mol
InChI Key: JAXFKSJFRIXGQJ-DMIDHIQXSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Domitroban calcium dihydrate is the calcium salt form of domitroban, a potent and selective thromboxane A2 (TXA2)-receptor antagonist . Thromboxane A2 is a key eicosanoid involved in various physiological processes, including platelet aggregation, vasoconstriction, and the promotion of inflammatory responses. The mechanism of action of domitroban involves competitively antagonizing the TXA2 receptor, with research indicating high-affinity binding demonstrated by Ki values in the nanomolar range (approximately 9.0 to 9.6 -log[M]) . Due to this mechanism, this compound has been investigated as a research tool in preclinical studies for conditions where the thromboxane pathway is implicated, such as in thrombosis, asthma, and other inflammatory processes . The compound is supplied as the calcium salt dihydrate to improve stability and handling. Researchers value this compound for exploring thromboxane-mediated signaling pathways and for potential applications in developing anti-thrombotic and anti-inflammatory agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H60CaN2O12S2 B12780544 Domitroban calcium dihydrate CAS No. 1304144-59-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1304144-59-9

Molecular Formula

C40H60CaN2O12S2

Molecular Weight

865.1 g/mol

IUPAC Name

calcium;(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoate;tetrahydrate

InChI

InChI=1S/2C20H27NO4S.Ca.4H2O/c2*22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17;;;;;/h2*1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23);;4*1H2/q;;+2;;;;/p-2/b2*6-1-;;;;;/t2*15-,16+,18+,20+;;;;;/m11...../s1

InChI Key

JAXFKSJFRIXGQJ-DMIDHIQXSA-L

Isomeric SMILES

C1[C@H]2[C@@H]([C@H]([C@@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].C1[C@H]2[C@@H]([C@H]([C@@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].O.O.O.O.[Ca+2]

Canonical SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].O.O.O.O.[Ca+2]

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

Synthetic Methodologies for Domitroban (B54910) Calcium Dihydrate

The synthesis of Domitroban, also known by its code S-1452, is a testament to the intricacies of modern organic synthesis, requiring precise control over stereochemistry to achieve the desired biologically active isomer.

The synthesis of the Domitroban free acid involves a meticulously planned sequence of reactions. A detailed synthetic route highlights the complexity involved:

Condensation and Reduction: The synthesis often commences with the condensation of bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid anhydride (B1165640) with a chiral auxiliary. This is followed by a reduction step.

Trans-esterification and Amidation: Subsequent steps involve trans-esterification and amidation to introduce the necessary functional groups.

Degradation and Acylation: A key degradation reaction is employed to form an amino acid intermediate, which is then acylated with a sulfonyl chloride.

Reduction, Oxidation, and Wittig Condensations: A series of transformations including reduction of a carboxylic acid to an alcohol, oxidation to an aldehyde, and two successive Wittig reactions are employed to construct the heptenoic acid side chain with the correct Z-configuration of the double bond.

This multi-step process ultimately yields (+)-[1R,2S(5Z),3S,4S]-7-[3-(phenylsulfonamido)bicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, the free acid form of Domitroban.

The final step in the preparation of Domitroban calcium dihydrate is the formation of the calcium salt and its subsequent crystallization as a dihydrate. The free acid of Domitroban is reacted with a calcium salt, such as calcium chloride (CaCl₂), in an aqueous solution. The resulting Domitroban calcium salt is then crystallized from the aqueous medium to form the stable dihydrate. The dihydrate form incorporates two water molecules per molecule of the calcium salt. The crystallization process is a critical step that influences the purity, stability, and handling properties of the final active pharmaceutical ingredient. The dihydrate of Domitroban calcium is reported as colorless pillars with a melting point above 300°C (with decomposition). nih.gov

PropertyValue
Chemical Name calcium;(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoate dihydrate
Molecular Formula C₄₀H₅₂CaN₂O₈S₂·2H₂O
Appearance Colorless pillars
Melting Point >300°C (decomposition) nih.gov
Optical Rotation [α]D²⁶ +19.0 ±0.6° (c = 1.010 in methanol) nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

A combination of sophisticated analytical methods is employed to confirm the intricate structure of this compound and to ensure its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of Domitroban. uobasrah.edu.iqrsc.org The proton NMR spectrum provides information on the number and types of hydrogen atoms and their connectivity, while the carbon NMR spectrum reveals the carbon framework of the molecule. Specific chemical shifts and coupling constants in the NMR spectra are characteristic of the bicyclo[2.2.1]heptane core, the phenylsulfonyl group, and the heptenoic acid side chain, confirming the successful synthesis of the target molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Domitroban and to gain insights into its structure through fragmentation patterns. drugbank.com Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. The mass spectrum will show a peak corresponding to the molecular ion, confirming the molecular formula. Analysis of the fragmentation pattern can provide further evidence for the presence of the key structural motifs within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the Domitroban molecule. researchgate.netresearchgate.net Characteristic absorption bands for the sulfonamide N-H and S=O stretching vibrations, the carboxylic acid C=O stretching vibration (in the free acid) or the carboxylate asymmetric and symmetric stretching vibrations (in the calcium salt), and the C=C stretching vibration of the alkene in the side chain would be expected in the IR spectrum. The presence of water of hydration in the dihydrate form can also be confirmed by a broad absorption band in the O-H stretching region.

X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. researchgate.net This technique would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers within the Domitroban molecule. It would also reveal the coordination of the calcium ion with the carboxylate groups and the arrangement of the water molecules in the crystal lattice of the dihydrate.

Stereochemical Aspects and Purity Assessment

The therapeutic efficacy of Domitroban is intrinsically linked to its specific stereochemistry. Therefore, rigorous control and assessment of its stereochemical purity are paramount.

The IUPAC name, (5Z)-7-[(1R,2S,3S,4S)-3-[(Phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, calcium salt, dihydrate, explicitly defines the absolute configuration at the four stereocenters in the bicyclo[2.2.1]heptane ring system. The synthesis is designed to be stereoselective, employing chiral starting materials or chiral reagents to direct the formation of the desired enantiomer. nih.gov

The enantiomeric purity of Domitroban is typically assessed using chiral High-Performance Liquid Chromatography (HPLC). hplc.todaysigmaaldrich.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. The development of a robust and sensitive chiral HPLC method is crucial for ensuring that the final product meets the stringent purity requirements for pharmaceutical use. The method must be validated to demonstrate its accuracy, precision, linearity, and limits of detection and quantitation for the undesired enantiomer.

Molecular Interactions and Target Recognition

Thromboxane (B8750289) A2 Receptor (TBXA2R) Binding Studies

The binding of Domitroban (B54910) to the Thromboxane A2 receptor (TBXA2R) has been characterized through various in vitro and in vivo studies, establishing its profile as a competitive antagonist.

The affinity of Domitroban for the TBXA2R has been quantified using functional assays. In studies on isolated guinea pig lung parenchymal strips, Domitroban (S-1452) exhibited competitive antagonism against the contractile activity induced by U-46619, a stable TXA2 mimetic. The pA2 value, a measure of antagonist potency, was determined to be 8.9. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

While specific kinetic parameters such as association (k_on) and dissociation (k_off) rates for Domitroban are not detailed in the available literature, pharmacokinetic studies in healthy volunteers indicate that although the compound is rapidly eliminated from plasma (elimination half-life of 0.4-0.5 hours), its inhibitory effect on platelet aggregation persists for more than 6 hours after a single oral dose. This suggests a durable interaction with the receptor at the platelet level, which may not be reflected by its plasma concentration.

Binding Affinity of Domitroban (S-1452)
ParameterValueAssay SystemReference
pA28.9Isolated guinea pig lung parenchymal strips (vs. U-46619)

Domitroban is described as a highly specific TXA2 receptor antagonist. Its selectivity has been assessed by examining its effects on responses mediated by other prostanoid receptors. In studies using isolated guinea pig lung tissue, S-1452 was found to inhibit contractions induced by Prostaglandin (B15479496) D2 (PGD2) and Prostaglandin F2 alpha (PGF2α). This suggests that the contractions induced by these prostanoids in this specific tissue preparation are mediated, at least in part, through the TXA2 receptor. In contrast, a TXA2 synthetase inhibitor, OKY-046, did not inhibit these contractions, further indicating that Domitroban's effect is at the receptor level.

Receptor Selectivity Profile of Domitroban (S-1452) in Guinea Pig Lung Parenchyma
AgonistEffect of Domitroban (S-1452)Reference
U-46619 (TXA2 Mimetic)Competitive Antagonism
Prostaglandin D2 (PGD2)Inhibition of Contraction
Prostaglandin F2 alpha (PGF2α)Inhibition of Contraction

Competitive binding studies have confirmed the mechanism of action of Domitroban. It acts as a competitive antagonist at the TXA2 receptor, meaning it binds reversibly to the same site as the endogenous agonist, thromboxane A2, and its mimetics, thereby preventing receptor activation. This is demonstrated by the parallel rightward shift of the concentration-response curve of the TXA2 mimetic U-46619 in the presence of increasing concentrations of S-1452, a hallmark of competitive antagonism. Functional assays measuring the inhibition of platelet aggregation stimulated by U-46619 also demonstrate this competitive interaction.

Structure-Activity Relationship (SAR) Investigations of Domitroban Analogs

Information regarding the structure-activity relationship (SAR) of Domitroban analogs is not available in the publicly accessible scientific literature. The following sections, therefore, cannot be detailed.

No published studies were found that describe the rational design or specific chemical modifications of Domitroban analogs aimed at improving potency, selectivity, or pharmacokinetic properties.

Specific details on the molecular determinants of Domitroban's interaction with the Thromboxane A2 receptor, such as key amino acid residues involved in binding, have not been publicly reported.

Computational Approaches to SAR

While specific computational studies on the structure-activity relationship (SAR) of Domitroban are not extensively available in the public domain, the general principles of SAR for TP receptor antagonists have been elucidated through research on analogous compounds. nih.govnih.govresearchgate.net Computational methods such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are instrumental in understanding how the chemical structure of a ligand influences its biological activity. mdpi.comfrontiersin.orgub.edu

For instance, studies on other TP receptor antagonists have highlighted the importance of a carboxylic acid group (or a bioisostere) for anchoring the ligand to the receptor, a hydrophobic moiety to occupy a lipophilic pocket, and a specific stereochemistry for optimal binding. nih.gov It is hypothesized that the heptenoic acid chain of Domitroban serves as the acidic anchor, while the bicyclo[2.2.1]heptanyl group and the phenylsulfonylamino moiety contribute to the hydrophobic and other specific interactions within the binding pocket.

Computational docking simulations, using homology models of the TP receptor or its crystal structure, can predict the binding orientation of Domitroban within the active site. nih.govrowan.edunih.govsemanticscholar.org These models are crucial for rational drug design, allowing for the in silico evaluation of novel Domitroban analogs with potentially improved affinity and selectivity. The crystal structure of the human TP receptor in complex with other antagonists provides a valuable template for such studies. rcsb.orgnih.govresearchgate.netalfa-chemistry.com

Interactive Data Table: Key Structural Features of TP Receptor Antagonists and Their Postulated Roles

Structural FeaturePostulated Role in Receptor BindingCorresponding Moiety in Domitroban
Acidic GroupAnchoring to a positively charged residue in the binding site (e.g., Arginine). nih.govCarboxylic acid of the heptenoic acid chain.
Hydrophobic CoreOccupying a lipophilic pocket within the transmembrane helices.Bicyclo[2.2.1]heptanyl group.
Hydrogen Bond Donors/AcceptorsForming specific hydrogen bonds with amino acid residues.Sulfonamide group and oxygen atoms of the carboxylate.
StereochemistryEnsuring precise geometric fit within the chiral binding pocket.Specific stereoisomer of the bicycloheptanyl group.

Intermolecular Interactions at the Receptor-Ligand Interface

The binding of Domitroban to the TP receptor is a dynamic process involving a series of non-covalent interactions that collectively contribute to the stability of the receptor-ligand complex.

Protein-Ligand Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic nature of protein-ligand interactions. rowan.edunih.govsemanticscholar.orgbiorxiv.org While specific MD simulations for Domitroban are not publicly available, such studies on G protein-coupled receptors (GPCRs) like the TP receptor have revealed that the binding pocket is not static but undergoes conformational changes to accommodate the ligand. rowan.edu

These simulations can provide insights into:

The stability of the Domitroban-TP receptor complex over time.

The flexibility of different regions of the receptor upon ligand binding.

The role of water molecules in mediating interactions at the binding interface.

Role of Specific Amino Acid Residues in Binding

Site-directed mutagenesis studies on the TP receptor, coupled with ligand binding assays, have identified several amino acid residues that are critical for antagonist binding. While these studies did not specifically use Domitroban, the findings for other antagonists provide a strong indication of the key residues likely involved in Domitroban binding.

A study mapping the ligand-binding site of the human TP receptor identified the region encompassing amino acids Arg(174)-Met(202) as being directly involved in ligand interaction. nih.gov Furthermore, inhibition of the amino acid region Cys(183)-Asp(193) was found to be critical for radioligand binding. nih.gov

Based on the crystal structure of the TP receptor bound to other antagonists and molecular modeling, key interactions are predicted to occur with residues in the transmembrane (TM) helices. nih.govrcsb.orgnih.govresearchgate.netalfa-chemistry.com For instance, a highly conserved arginine residue in TM7 is thought to be a key anchoring point for the carboxylate group of many TP receptor antagonists. nih.gov

Interactive Data Table: Key Amino Acid Residues in the TP Receptor Potentially Involved in Domitroban Binding

Residue (and Location)Potential Interaction with DomitrobanSupporting Evidence
Arginine (TM7)Ionic interaction with the carboxylate group of the heptenoic acid chain.Highly conserved in prostanoid receptors and implicated in binding acidic ligands. nih.gov
Serine (TM5)Hydrogen bonding with the sulfonamide or carboxylate group.Identified as part of the ligand-binding pocket in a molecular model of the TXA2 receptor. nih.gov
Hydrophobic residues (TM3, TM4, TM5, TM6)Van der Waals interactions with the bicycloheptanyl and phenyl groups.The binding pocket is known to be largely hydrophobic to accommodate the arachidonic acid-derived natural ligand. nih.govnih.gov
Cys(105) and Cys(183)Form a disulfide bond that stabilizes the extracellular loops, shaping the entrance to the binding pocket. researchgate.netCrystal structure of the TP receptor reveals this disulfide bond. rcsb.orgnih.govresearchgate.netalfa-chemistry.com

Biophysical Characterization of Molecular Recognition

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of ligand binding, offering a deeper understanding of molecular recognition.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon ligand binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. researchgate.netresearchgate.net Such data would provide a complete thermodynamic profile of the Domitroban-TP receptor interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. nih.govspringernature.com Chemical shift perturbation experiments can identify the amino acid residues of the receptor that are in close contact with the bound ligand, thus mapping the binding site. nih.gov Saturation Transfer Difference (STD) NMR can be used to identify which parts of the ligand are in close proximity to the receptor.

The application of these biophysical methods to the Domitroban-TP receptor system would provide invaluable data to validate and refine the computational models and to fully elucidate the molecular basis of its antagonist activity.

Cellular and Biochemical Mechanisms of Action

Modulation of Intracellular Signaling Cascades

Domitroban (B54910) exerts its effects by intervening at a key juncture in signal transduction, specifically by blocking the thromboxane (B8750289) A2 receptor, which is a G protein-coupled receptor (GPCR). nih.gov This action prevents the endogenous ligand, thromboxane A2, from initiating a series of intracellular events that are implicated in a variety of physiological and pathophysiological processes. nih.govpharmacologyeducation.org

The thromboxane A2 receptor, also known as the TP receptor, is a member of the vast superfamily of G protein-coupled receptors. nih.gov These receptors are integral membrane proteins characterized by seven transmembrane domains. wikipedia.org The binding of a ligand, such as TxA2, to a GPCR induces a conformational change in the receptor. This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G protein, leading to its activation. wikipedia.orgnih.gov The activated G protein then dissociates into its α subunit and βγ dimer, which proceed to modulate the activity of downstream effector proteins. wikipedia.org Domitroban functions by competitively antagonizing the TP receptor, thereby preventing this initial activation step and halting the entire signaling cascade before it begins. drugbank.com The TP receptor can couple to various G proteins, including those of the Gq family, to mediate its effects. nih.govwikipedia.org

Table 1: Key Components of the GPCR Pathway Targeted by Domitroban

Component Type/Family Role in Signaling Effect of Domitroban
Target Receptor Thromboxane A2 (TP) Receptor G Protein-Coupled Receptor (GPCR) Binds to and blocks the receptor, preventing ligand (TxA2) binding and receptor activation.
Signaling Protein Heterotrimeric G protein (e.g., Gq) Transduces signal from the activated receptor to downstream effectors. G protein activation is inhibited as the receptor is not activated.

| Endogenous Ligand | Thromboxane A2 (TxA2) | Eicosanoid | Unable to bind to the TP receptor and initiate the signaling cascade. |

Upon activation by TxA2, the TP receptor initiates a cascade involving various downstream effector systems. When coupled to the Gq protein, the activated α subunit stimulates the enzyme phospholipase C (PLC). wikipedia.orgyoutube.com PLC is a crucial effector enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov

These second messengers propagate the signal within the cell. IP3 is a soluble molecule that diffuses through the cytoplasm, while DAG remains in the plasma membrane. nih.gov By blocking the TP receptor, Domitroban effectively prevents the activation of PLC and, consequently, the generation of IP3 and DAG, thereby silencing this potent downstream signaling pathway. wikipedia.orgyoutube.com

The neuroactive ligand-receptor interaction pathway encompasses a broad collection of receptors and ligands that are fundamental to signal transmission in the nervous system and other tissues. nih.govfrontiersin.org This pathway includes receptors for various neurotransmitters like dopamine (B1211576) and serotonin. nih.gov While the thromboxane A2 receptor is a GPCR that binds a potent signaling lipid, its classification within the specific context of neuroactive ligand-receptor interactions is less direct compared to classical neurotransmitter systems. Perturbations in the broader neuroactive ligand-receptor interaction pathway have been associated with various neurological and cognitive conditions. nih.govfrontiersin.org However, specific studies detailing the direct interplay of Domitroban with this pathway in a neurological context are not extensively documented in the available research.

A primary consequence of TP receptor activation is the mobilization of intracellular calcium (Ca2+), a critical second messenger involved in countless cellular functions. nih.govnih.gov The signaling cascade initiated by the TP receptor significantly impacts calcium homeostasis. The second messenger IP3, generated following PLC activation, binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum, which serves as a major intracellular calcium store. wikipedia.orgnih.govyoutube.com This binding opens the channels, leading to a rapid release of stored Ca2+ into the cytoplasm. nih.govyoutube.com

This surge in cytosolic calcium concentration triggers a variety of cellular responses, including smooth muscle contraction. nih.gov Domitroban, by preventing the formation of IP3 through its antagonism of the TP receptor, directly inhibits this release of intracellular calcium. nih.govwikipedia.orgnih.gov This action is a central element of its mechanism, preventing the pathological consequences of excessive TxA2-mediated calcium signaling.

Table 2: Domitroban's Influence on Calcium Signaling

Signaling Step Mediator Function Impact of Domitroban
Receptor Activation Thromboxane A2 Binds to TP Receptor Blocked
Effector Activation Phospholipase C (PLC) Generates IP3 and DAG Inhibited
Second Messenger Production Inositol 1,4,5-trisphosphate (IP3) Binds to IP3 receptors on the ER Not produced
Calcium Release IP3 Receptor Releases Ca2+ from intracellular stores Prevented

Cellular Responses and Phenotypic Alterations

The modulation of the signaling cascades described above ultimately translates into changes in cellular behavior. The pathways influenced by Domitroban are known to be involved in fundamental cellular processes.

Investigations in In Vitro Cell Models

The cellular effects of Domitroban calcium dihydrate, a potent thromboxane A2 (TXA2) receptor antagonist, have been primarily investigated in cell models that are relevant to its therapeutic targets, particularly those involved in thrombosis and inflammatory responses. These studies are crucial for elucidating the compound's mechanism of action at a cellular level.

Primary Cell Cultures

Investigations using primary cell cultures, which are cells isolated directly from tissues, provide a physiologically relevant system to study the effects of Domitroban. A key primary cell type used in these studies is human platelets.

Platelet Aggregation: In primary cultures of human platelets, Domitroban has been shown to be a potent inhibitor of platelet aggregation induced by various agonists that act via the thromboxane A2 receptor (TP receptor). For instance, it effectively blocks aggregation stimulated by U46619, a stable TXA2 mimetic. The inhibitory concentration (IC50) of Domitroban against U46619-induced platelet aggregation has been determined in various studies, highlighting its efficacy.

Calcium Mobilization: Platelet activation is intrinsically linked to an increase in intracellular calcium concentration ([Ca²⁺]i). Studies on primary human platelets have demonstrated that Domitroban can inhibit the mobilization of intracellular calcium triggered by TP receptor agonists. This effect is a direct consequence of its ability to block the receptor, thereby preventing the downstream signaling cascade that leads to calcium release from intracellular stores.

Established Cell Lines (e.g., Jurkat T cells)
Advanced Cell-Based Assay Systems

Advanced cell-based assay systems, such as high-content screening and organ-on-a-chip models, offer sophisticated platforms to evaluate the multifaceted effects of drug candidates. While the application of these specific advanced systems to this compound is not extensively reported in peer-reviewed literature, the principles of such assays are relevant to its characterization. For example, automated microscopy and fluorescent probes could be used to simultaneously assess multiple parameters of platelet activation, such as shape change, granule secretion, and integrin activation, in the presence of Domitroban.

Enzyme Modulation and Functional Biochemical Assays

Functional biochemical assays are instrumental in characterizing the specific molecular interactions and downstream consequences of Domitroban's activity.

Assessment of Enzyme Activities in Thromboxane Pathway

Domitroban's primary mechanism of action is as a receptor antagonist, not a direct enzyme inhibitor. Therefore, its effect on enzymes in the thromboxane pathway is indirect.

Thromboxane Synthase: Domitroban does not directly inhibit thromboxane synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) to thromboxane A2. However, by blocking the TXA2 receptor, it effectively antagonizes the biological effects of the product of this enzyme.

Cyclooxygenase (COX): Similarly, Domitroban does not directly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are upstream in the arachidonic acid cascade and responsible for the production of PGH2.

The following table summarizes the primary mechanism of Domitroban in the context of the thromboxane pathway enzymes.

EnzymeDirect Effect of Domitroban
Cyclooxygenase (COX-1/COX-2)No direct inhibition
Thromboxane SynthaseNo direct inhibition

Biochemical Characterization of Target-Mediated Effects

The biochemical characterization of Domitroban's effects is centered on its interaction with the thromboxane A2 receptor.

Receptor Binding Assays: Radioligand binding assays have been crucial in determining the affinity and selectivity of Domitroban for the TP receptor. These assays typically use a radiolabeled ligand that binds to the receptor, and the ability of Domitroban to displace this ligand is measured. The dissociation constant (Ki) is a key parameter derived from these studies, indicating the high affinity of Domitroban for its target.

Second Messenger Assays: Activation of the G-protein coupled TP receptor leads to the generation of second messengers, such as inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium. Biochemical assays measuring the levels of these second messengers in response to TP receptor agonists, both in the presence and absence of Domitroban, provide a quantitative measure of its antagonistic activity.

The following interactive data table presents hypothetical findings from in vitro studies on this compound.

AssayCell Type/SystemAgonistParameter MeasuredDomitroban Effect
Platelet AggregationHuman PlateletsU46619% AggregationConcentration-dependent inhibition
Calcium MobilizationHuman PlateletsU46619[Ca²⁺]iInhibition of agonist-induced increase
Receptor BindingPlatelet Membranes[³H]-U46619Ligand DisplacementHigh-affinity displacement (low Ki)
Thromboxane Synthase ActivityPurified EnzymePGH2TXB2 formationNo significant inhibition

Pharmacological Characterization in Preclinical Animal Models

In Vivo Pharmacodynamic Studies

In vivo pharmacodynamic studies are crucial for understanding the physiological effects of a drug candidate in a living organism. These studies help to establish the mechanism of action and the potential therapeutic efficacy of the compound.

Functional Efficacy in Disease Models

To assess the therapeutic potential of Domitroban (B54910), it would be evaluated in various animal models that mimic human diseases.

Renal Injury Models (e.g., Rat Diabetic Nephropathy, Murine Lupus Nephritis)

In models of renal injury, such as diabetic nephropathy in rats or lupus nephritis in mice, the efficacy of Domitroban would be assessed by monitoring key indicators of kidney function and damage. This would typically involve measuring parameters like proteinuria, serum creatinine, and blood urea (B33335) nitrogen (BUN). Histopathological examination of kidney tissue would also be performed to evaluate structural changes.

Hypothetical Data Table for a Renal Injury Study:

Treatment GroupProteinuria (mg/24h)Serum Creatinine (mg/dL)Glomerular Sclerosis Score
Vehicle Control150 ± 251.2 ± 0.33.5 ± 0.5
Domitroban (Low Dose)100 ± 200.9 ± 0.22.5 ± 0.4
Domitroban (High Dose)75 ± 150.7 ± 0.11.8 ± 0.3

Note: This table is illustrative and not based on actual study data for Domitroban.

Asthmatic Models

In animal models of asthma, often induced by allergens like ovalbumin in mice or guinea pigs, the therapeutic effect of Domitroban would be evaluated by measuring airway hyperresponsiveness, inflammatory cell infiltration in the bronchoalveolar lavage fluid (BALF), and levels of pro-inflammatory cytokines.

Cerebroprotective Models

For assessing neuroprotective effects, animal models of stroke, such as middle cerebral artery occlusion (MCAO) in rats, would be utilized. The efficacy of Domitroban would be determined by measuring the infarct volume, neurological deficit scores, and markers of oxidative stress and inflammation in the brain tissue.

Dose-Response Relationships in Animal Systems

Dose-response studies are essential to determine the optimal dose range for a therapeutic effect. In these studies, different doses of Domitroban would be administered to animal models of the specific diseases, and the pharmacological response would be measured to establish a relationship between the dose and the observed effect.

Receptor Occupancy and Translational Pharmacodynamics

Receptor occupancy studies would be conducted to correlate the dose of Domitroban with the extent of thromboxane (B8750289) A2 receptor binding in the target tissues. This is often done using techniques like positron emission tomography (PET) or by measuring the displacement of a radiolabeled ligand. Translational pharmacodynamics aims to link these preclinical findings to potential clinical outcomes, helping to predict the effective dose and dosing regimen in humans.

Preclinical Pharmacokinetic Investigations

Preclinical pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. This information is critical for predicting the drug's behavior in humans.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Various Species

Studies in this area would involve administering Domitroban calcium dihydrate to different animal species (e.g., rats, dogs, monkeys) to determine its ADME profile. Key parameters measured would include the rate and extent of absorption, the distribution into various tissues, the metabolic pathways it undergoes, and the routes and rates of its excretion. This data is fundamental for understanding the compound's disposition in the body.

In Vivo Drug Disposition and Clearance

This subsection would typically present data on how this compound moves through and is cleared from the body in live animal models. This includes parameters such as clearance rate (CL), volume of distribution (Vd), and elimination half-life (t½). Interactive data tables would be used to compare these parameters across different species.

Metabolite Profiling and Identification

Here, the metabolic fate of this compound would be detailed. This involves identifying the chemical structures of its metabolites, which are formed as the body processes the drug. Understanding the metabolites is crucial as they can also have pharmacological activity or contribute to toxicity.

Interspecies Extrapolation Methodologies

This section would discuss the methods used to extrapolate the pharmacokinetic data from animal models to predict the likely pharmacokinetic profile in humans. Allometric scaling, which relates pharmacokinetic parameters to body weight across species, is a common technique that would be discussed in the context of Domitroban.

Establishment and Validation of Relevant Animal Models for Domitroban Research

The selection and validation of appropriate animal models are critical for the preclinical evaluation of any new drug.

Selection Criteria for Animal Models

For a compound like Domitroban, which is a thromboxane A2 synthase inhibitor, animal models of thrombosis and platelet aggregation would be relevant. The selection criteria would be based on which species' physiological and pathological responses to the drug are most similar to humans. Factors such as similarities in the coagulation cascade and platelet biology would be considered.

Model Characterization and Pathophysiological Relevance

The preclinical assessment of Domitroban has involved the use of animal models that replicate key events in the pathogenesis of arterial and venous thrombosis. These models are essential for understanding how a drug's pharmacological activity translates into therapeutic effects in a complex biological system.

Arterial Thrombosis Models:

Models of arterial thrombosis are critical for evaluating potential treatments for conditions such as myocardial infarction and stroke, where platelet-rich "white thrombi" play a central role.

Ferric Chloride-Induced Arterial Thrombosis: One of the widely used models to assess the efficacy of antithrombotic agents is the ferric chloride-induced thrombosis model. In this model, the application of ferric chloride to the adventitial surface of an artery, such as the carotid artery in rodents, induces oxidative injury to the vascular endothelium. This injury exposes subendothelial collagen and tissue factor, triggering a cascade of events that closely mimics the initiation of arterial thrombosis. Platelet adhesion, activation, and aggregation, followed by the formation of a fibrin-rich thrombus, lead to vessel occlusion. The relevance of this model lies in its ability to simulate thrombosis initiated by endothelial damage, a key event in atherosclerotic plaque rupture.

Venous Thrombosis Models:

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is characterized by the formation of fibrin-rich "red thrombi" in the venous circulation, often under conditions of blood stasis.

Stasis-Induced Venous Thrombosis: The Wessler model, or variations thereof, is a classic method to induce venous thrombosis. This model involves the complete or partial ligation of a vein, typically the vena cava or jugular vein, to create blood stasis. The subsequent introduction of a thrombogenic stimulus, such as thrombin or thromboplastin, initiates the coagulation cascade, leading to the formation of a venous thrombus. This model is pathophysiologically relevant as it incorporates a key component of Virchow's triad—stasis—which is a major risk factor for the development of DVT in humans.

Pulmonary Thromboembolism Models:

To investigate the effects of antithrombotic agents on the often-fatal consequence of DVT, animal models of pulmonary thromboembolism are employed.

Collagen and Epinephrine-Induced Pulmonary Thromboembolism: In this model, an intravenous injection of a mixture of collagen and epinephrine (B1671497) is administered to animals, typically mice or guinea pigs. This combination induces widespread platelet aggregation and the formation of pulmonary microthrombi, leading to respiratory distress and, in severe cases, death. This model is particularly relevant for studying the role of platelet activation and aggregation in the acute phase of pulmonary embolism.

The characterization of these animal models is crucial for the interpretation of pharmacological data. The choice of species, the method of thrombus induction, and the endpoints measured all contribute to the understanding of a drug's potential therapeutic application. For instance, while rodent models are valuable for initial screening and mechanistic studies, larger animal models may provide a more analogous physiological environment to humans.

The following table summarizes the key characteristics of the preclinical animal models used in the evaluation of antithrombotic agents like Domitroban.

Model TypeAnimal SpeciesMethod of InductionPathophysiological RelevanceKey Endpoints
Arterial Thrombosis Rodents (Rats, Mice)Topical application of ferric chloride to an arteryEndothelial injury-induced thrombosis, mimicking atherosclerotic plaque ruptureTime to vessel occlusion, thrombus weight, platelet aggregation
Venous Thrombosis Rodents (Rats)Venous stasis (ligation) combined with a thrombogenic stimulusStasis-induced thrombosis, a key factor in deep vein thrombosisThrombus incidence and weight
Pulmonary Thromboembolism Rodents (Mice, Guinea Pigs)Intravenous injection of collagen and epinephrineAcute pulmonary embolism driven by platelet aggregationSurvival rate, respiratory parameters, histological analysis of lung tissue

Advanced Research Methodologies and Computational Approaches

Computational Modeling and Simulation

Computational modeling and simulation are indispensable tools in modern drug discovery, offering the ability to visualize and analyze molecular interactions that are difficult to observe experimentally. For a compound like Domitroban (B54910), these techniques are crucial for understanding its binding to the TP receptor and predicting its pharmacological effects.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of the interaction between a ligand like Domitroban and its receptor. The availability of crystal structures for the human TP receptor, for instance when bound to antagonists like Ramatroban, provides a foundational template for these simulations. rcsb.orgnih.gov

In this context, MD simulations can:

Predict Binding Poses: Model how Domitroban docks into the binding pocket of the TP receptor.

Assess Stability: Evaluate the stability of the Domitroban-receptor complex over a simulated time course, ensuring the interaction is maintained.

Analyze Conformational Changes: Observe how the receptor's shape might change upon binding Domitroban, which is critical for its antagonist function.

Identify Key Interactions: Pinpoint specific amino acid residues within the receptor that form crucial hydrogen bonds or hydrophobic interactions with Domitroban, helping to explain the basis of its high affinity and selectivity.

Simulation ParameterTypical Value/ConditionPurpose
Software GROMACS, AMBER, CHARMMTo run the molecular dynamics simulation engine.
Force Field CHARMM36m, AMBERff14SBTo define the potential energy of the system's particles.
Water Model TIP3P, SPC/ETo simulate the aqueous physiological environment.
Simulation Time 100-500 nanoseconds (ns)To observe significant conformational changes and binding events.
Ensemble NPT (Isothermal-isobaric)To maintain constant pressure and temperature, mimicking physiological conditions.

In Silico Predictions of Pharmacological Activity

In silico methods use computer-based models to predict the properties of a molecule, including its pharmacological activity, pharmacokinetics, and potential toxicity, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govsteeronresearch.comnih.gov These predictions are vital in the early stages of drug development to identify promising candidates and flag potential issues before extensive laboratory testing.

For Domitroban, in silico predictions would involve:

Molecular Docking: Simulating the binding of Domitroban to the TP receptor's three-dimensional structure to estimate its binding affinity. rcsb.org

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features in Domitroban that allows it to bind to the TP receptor. This model can then be used to screen virtual libraries for other potential antagonists.

ADMET Prediction: Using computational algorithms to forecast properties such as oral bioavailability, metabolic stability, and potential for off-target effects, helping to build a comprehensive profile of the drug candidate. steeronresearch.com

Biophysical Modeling of Cellular Calcium Dynamics

The activation of the TP receptor, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades that lead to an increase in cytosolic calcium (Ca2+) concentration. nih.govnih.govnih.gov This calcium influx is a critical step in triggering platelet aggregation and smooth muscle contraction. wikipedia.org

Biophysical models are mathematical representations of these complex cellular processes. These models can simulate the dynamics of intracellular calcium, including its release from internal stores like the sarcoplasmic reticulum and its influx from the extracellular space. nih.govsemanticscholar.org The effect of a TP receptor antagonist like Domitroban is incorporated into these models as an inhibitory factor that blocks the initial receptor activation step. By simulating the system with and without the antagonist, researchers can predict how Domitroban modulates calcium signaling to prevent platelet activation and vasoconstriction. nih.gov These models are crucial for understanding how molecular-level receptor blockade translates into a cellular-level physiological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. nih.gov For TP receptor antagonists, QSAR studies are used to identify the key physicochemical properties that govern their potency.

A review of QSAR analyses on TP receptor antagonists has highlighted several important molecular descriptors: nih.gov

Lipophilicity (ClogP): This parameter, which describes a compound's solubility in fats versus water, is a significant factor in determining biological response.

Molar Refractivity (CMR/MR): Related to the volume of the molecule and its polarizability, this descriptor is also important for receptor binding.

Sterimol Parameters: These describe the size and shape of substituents on the molecule.

Electronic Effects (Hammett's constant σ): While less dominant, electronic properties can play a role in the activity of these compounds. nih.gov

These QSAR models provide a mathematical framework that helps medicinal chemists rationally design new, more potent TP receptor antagonists by optimizing these key structural and physicochemical features.

Descriptor TypeSpecific DescriptorRelevance to TP Antagonist Activity
Lipophilic ClogPInfluences membrane permeability and interaction with hydrophobic binding pockets.
Steric Molar Refractivity (MR)Relates to molecular volume and polarizability, affecting fit within the receptor.
Steric Sterimol ParametersDefines the spatial dimensions of molecular groups, crucial for optimal receptor binding.
Electronic Hammett Constant (σ)Describes the electron-donating or -withdrawing nature of substituents.

Reporting Standards for Computational Studies in Research

To ensure the reproducibility and reliability of computational research, specific reporting standards are essential. When publishing studies involving computational modeling of compounds like Domitroban, researchers are expected to provide comprehensive details of their methods. rsc.orgnih.govnih.gov

Key reporting requirements include:

Software and Methods: The specific software used (e.g., GROMACS for MD, AutoDock for docking) must be cited, along with references to the underlying theoretical methods. rsc.org

Parameters and Coordinates: All essential data, including force field parameters, geometric coordinates for molecular models, and equations used, should be made available, either in the publication or in a public repository. rsc.org

Level of Theory: For quantum mechanics calculations, the level of theory and the basis set must be clearly stated. For DFT calculations, the integration grid should be specified. rsc.org

Validation: Information on how the computational model was validated is crucial for establishing its credibility.

Target Identification and Validation Strategies

The primary molecular target of Domitroban is the thromboxane (B8750289) A2 (TP) receptor. wikipedia.org The process of identifying and validating this protein as a viable drug target is a cornerstone of the drug discovery process.

Target Identification: The identification of the TP receptor as a therapeutic target stems from its well-established role in the pathophysiology of cardiovascular diseases. tcd.iepharmacologyeducation.org Thromboxane A2, the receptor's natural ligand, is a potent mediator of platelet aggregation and vasoconstriction, processes that are central to thrombosis and hypertension. nih.govplos.org Therefore, blocking this receptor presents a clear strategy for therapeutic intervention.

Target Validation: Target validation involves demonstrating that modulating the target protein with a drug candidate leads to the desired therapeutic effect. For Domitroban, this involves a series of in vitro and ex vivo experiments:

Radioligand Binding Assays: These experiments use a radioactively labeled ligand that binds to the TP receptor to demonstrate that Domitroban can compete for the same binding site, thereby confirming its interaction with the target.

Functional Assays: These assays measure the physiological response to receptor activation. For the TP receptor, validation involves showing that Domitroban can effectively block the aggregation of human platelets or the contraction of vascular smooth muscle strips when these are stimulated by a TP receptor agonist like U46619. nih.gov

Cellular Signaling Assays: These experiments can measure the downstream effects of receptor activation, such as changes in intracellular calcium levels or inositol (B14025) trisphosphate (IP3) mobilization. nih.govplos.org Validation studies would show that Domitroban prevents these signaling events when cells are challenged with a TP agonist.

The successful validation of the TP receptor confirms that its inhibition by Domitroban is the mechanism responsible for its antithrombotic and vasodilatory effects.

Methodologies for Primary Target Confirmation

Target validation is a foundational step in drug discovery, serving to confirm that the interaction between a compound and its intended biological target produces a therapeutic benefit within an acceptable safety margin. sygnaturediscovery.com For Domitroban calcium dihydrate, which is known as a thromboxane A2 (TXA2) receptor antagonist, a variety of methodologies are employed to rigorously confirm its engagement with this primary target. nih.gov The process involves multiple lines of evidence to build a robust validation profile. biocurate.com

Key methodologies for confirming the primary target of Domitroban include:

Functional Analysis: In vitro assays are used to measure the biological activity of the target in the presence of the compound. sygnaturediscovery.com For Domitroban, this involves assays that measure the downstream effects of TXA2 receptor blockade, such as inhibiting platelet aggregation or smooth muscle contraction induced by TXA2 analogs.

Expression Profile Analysis: This involves determining the expression patterns of the target protein (TXA2 receptor) in various tissues and cells, both healthy and diseased. sygnaturediscovery.com This helps to correlate the target's presence with the compound's expected site of action.

Use of Tool Molecules: Specific and selective tool compounds are used to replicate the effects of genetic modulation of the target, providing pharmacological evidence of the target's role. sygnaturediscovery.combiocurate.com

Biomarker Identification: The identification and validation of biomarkers through techniques like transcriptomics can help demonstrate that the compound is engaging its target and producing the expected biological effect. sygnaturediscovery.com

Target validation is a multi-layered process that provides crucial confidence in a compound's mechanism before it proceeds further in development. ddtjournal.comnih.gov

Table 1: Methodologies for Primary Target Confirmation of Domitroban

Methodology Description Endpoint Measured for Domitroban
Ligand Binding Assays Quantifies the affinity of Domitroban for the thromboxane A2 receptor using radiolabeled or fluorescent ligands. Dissociation constant (Kd) or Inhibitory concentration (IC50).
Functional Cellular Assays Measures the ability of Domitroban to block receptor activation in cells expressing the thromboxane A2 receptor. Inhibition of agonist-induced calcium mobilization or secondary messenger signaling.
Platelet Aggregometry An ex vivo assay that measures the effect of Domitroban on platelet aggregation induced by TXA2 mimetics. Reduction in the rate and extent of platelet aggregation.

| Genetic Knockdown/Out | Uses techniques like siRNA or CRISPR in cell lines to reduce or eliminate the expression of the TXA2 receptor, confirming that Domitroban's effect is target-dependent. | Loss of Domitroban activity in cells lacking the receptor. |

Approaches for Identifying Off-Targets and Polypharmacology

Polypharmacology, the interaction of a single drug with multiple targets, is a critical aspect of modern drug discovery. nih.gov Identifying these "off-target" interactions is essential for understanding a compound's full efficacy and potential for adverse effects. plos.orgnih.gov For a highly specific compound like Domitroban, computational and experimental approaches are used to proactively identify potential unintended binding partners.

Computational methods are a cornerstone of this effort:

Structure-Based Screening: Molecular docking simulations can screen Domitroban against a large database of protein structures to predict potential binding interactions. nih.gov

Ligand-Based Approaches: These methods compare the chemical structure of Domitroban to libraries of compounds with known target profiles to infer potential off-targets based on structural similarity.

Machine Learning and AI: Deep learning platforms can be used to interrogate the polypharmacological profiles of drugs by predicting binding across the human proteome. chemrxiv.org

Experimental approaches complement these in silico predictions:

Broad-Panel Screening: Domitroban can be tested against large panels of receptors, enzymes, and ion channels to empirically identify off-target binding.

Proteomic Profiling: Techniques such as chemical proteomics can identify direct protein targets of a compound from cell lysates or tissues.

The goal of these approaches is to build a comprehensive interaction map for Domitroban, ensuring a thorough understanding of its selectivity and potential for multi-target effects. nih.govbiorxiv.org

Table 2: Approaches for Off-Target Identification

Approach Category Description Application to Domitroban
Molecular Docking Computational Simulates the binding of Domitroban into the active sites of a wide range of known protein structures. Predicts binding affinity to other G-protein coupled receptors (GPCRs) or related enzymes.
Pharmacophore Modeling Computational Creates a 3D model of Domitroban's essential features for binding and screens for proteins that match this model. Identifies proteins that may bind Domitroban despite lacking sequence homology to the TXA2 receptor.
Receptor Screening Panels Experimental In vitro binding or functional assays against a commercially available panel of hundreds of molecular targets. Quantifies binding affinity and functional activity at a broad array of targets to confirm or deny computational predictions.

| Thermal Shift Assays | Experimental | Measures changes in the thermal stability of proteins upon binding to Domitroban, indicating a direct interaction. | Screens a purified proteome or specific protein families for direct binding partners. |

Integrative Omics Approaches in Domitroban Research

Systems biology provides a holistic view of complex biological interactions by integrating large-scale 'omics' datasets. wikipedia.orgfrontiersin.org For Domitroban, omics technologies like transcriptomics, proteomics, and metabolomics are powerful tools for elucidating the cellular and systemic responses to TXA2 receptor antagonism beyond the primary signaling event. nih.gov

Transcriptomics and Proteomics in Response to Compound Exposure

Transcriptomics and proteomics involve the large-scale study of RNA molecules and proteins, respectively, to understand how cellular functions are regulated. longdom.org By exposing relevant biological systems (e.g., platelets, endothelial cells) to Domitroban, researchers can capture a snapshot of the resulting changes in gene expression and protein abundance. nih.gov

Transcriptomics: Using techniques like RNA sequencing (RNA-Seq), researchers can identify all the genes that are up- or down-regulated following Domitroban treatment. This can reveal entire biological pathways affected by TXA2 receptor blockade and may point to previously unknown functions or compensatory mechanisms. nih.gov

Proteomics: Mass spectrometry-based proteomics quantifies changes in the proteome—the entire set of proteins expressed by a cell. nih.gov This approach provides a direct look at the functional molecules of the cell, confirming whether changes observed at the transcript level translate to changes in protein levels and identifying post-translational modifications that regulate protein activity.

Integrating these two datasets provides a more complete picture of the cellular response to Domitroban, from the initial genetic transcription to the final functional protein product. longdom.org

Table 3: Hypothetical Omics Findings in Platelets Exposed to Domitroban

Omics Type Finding Potential Interpretation
Transcriptomics Down-regulation of genes involved in pro-inflammatory signaling pathways (e.g., NF-κB pathway). Suggests that TXA2 receptor blockade by Domitroban has secondary anti-inflammatory effects.
Transcriptomics Up-regulation of genes related to antioxidant defense. Indicates a cellular stress response or a protective mechanism initiated by the compound.
Proteomics Decreased abundance of specific integrin proteins on the platelet surface. Provides a mechanistic link to the observed reduction in platelet aggregation.

| Proteomics | Changes in the phosphorylation state of cytoskeletal regulatory proteins. | Reveals downstream signaling effects that control platelet shape change and activation. |

Metabolomics in Pathway Analysis

Metabolomics is the systematic study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a functional readout of the physiological state of a cell. nih.gov In Domitroban research, metabolomics can be used to analyze the biochemical consequences of TXA2 receptor inhibition.

By comparing the metabolic profiles of cells or biological fluids before and after Domitroban exposure, researchers can identify which metabolic pathways are significantly altered. metabolon.com This is often achieved using techniques like mass spectrometry coupled with liquid chromatography (LC-MS). The resulting data is then interpreted using pathway analysis tools, which map the altered metabolites onto known biochemical pathways. nih.govnih.gov This can reveal, for example, how Domitroban affects energy metabolism, lipid signaling, or amino acid pathways, providing a deeper understanding of its system-wide effects. metabolon.com

Table 4: Metabolomics and Pathway Analysis

Analysis Step Description Example in Domitroban Research
Metabolite Profiling Global, untargeted measurement of all detectable small molecules in a sample (e.g., plasma) using LC-MS. Identification of hundreds of metabolites whose concentrations change significantly after Domitroban exposure.
Differential Metabolite Identification Statistical analysis to identify specific metabolites that are consistently up- or down-regulated across sample groups. Finding that levels of arachidonic acid precursors are increased, while levels of downstream pro-inflammatory lipids are decreased.
Pathway Enrichment Analysis Using bioinformatics software (e.g., MetaboAnalyst) to determine which metabolic pathways are statistically over-represented in the list of differential metabolites. metaboanalyst.ca The "Arachidonic Acid Metabolism" pathway is identified as the most significantly impacted pathway, confirming the compound's mechanism of action.

| Biological Interpretation | Relating the affected metabolic pathways back to the known pharmacology of the compound and generating new hypotheses. | Observing changes in sphingolipid metabolism, suggesting a previously unknown link between TXA2 signaling and membrane biology. |

Future Research Trajectories and Academic Significance

Elucidation of Novel Therapeutic Pathways Mediated by Thromboxane (B8750289) A2 Receptor Antagonism

The academic inquiry into TXA2 receptor antagonists is rapidly moving beyond their role in hemostasis to explore their potential in a variety of other disease contexts. The widespread expression of the TXA2 receptor (TP receptor) on numerous cell types suggests a broader physiological and pathophysiological role. nih.govmdpi.com Future research is focused on harnessing TP receptor antagonism for novel therapeutic interventions.

One of the most promising areas is cancer biology . Elevated levels of TXA2 are observed in patients with multiple types of cancer, and the overexpression of its receptor, TP, is often associated with poor prognosis and increased metastasis. mdpi.comresearchgate.net Preclinical studies using TP antagonists have shown significant promise in reducing tumor growth and metastasis. mdpi.com This suggests a future therapeutic pathway for compounds like domitroban (B54910) as adjuncts in cancer therapy, potentially modulating the tumor microenvironment, angiogenesis, and immune evasion. mdpi.comresearchgate.net

Another critical research avenue is in inflammatory and cardiovascular diseases beyond thrombosis, such as atherosclerosis, hypertension, and pulmonary arterial hypertension. nih.govmdpi.com Since TP receptor activation is implicated in endothelial dysfunction and inflammation, its antagonism could offer therapeutic benefits. researchgate.net Research is increasingly aimed at delineating how TP receptor blockade can mitigate the inflammatory components of these complex diseases.

Table 1: Potential Novel Therapeutic Pathways for TXA2 Receptor Antagonists
Therapeutic AreaUnderlying Mechanism via TP ReceptorPotential Therapeutic Application
OncologyModulation of tumor cell growth, migration, angiogenesis, and immune response. mdpi.comresearchgate.netAdjunct therapy to reduce primary tumor growth and metastasis. mdpi.com
AtherosclerosisInvolvement in atherogenesis, inflammation, and endothelial dysfunction. researchgate.netInhibition of plaque formation and stabilization.
HypertensionMediation of vasoconstriction and vascular smooth muscle cell proliferation. nih.govmdpi.comManagement of blood pressure and prevention of vascular remodeling.
Allergies & AsthmaRole in smooth muscle contraction and modulation of acquired immunity. researchgate.netcapes.gov.brAlleviation of bronchial constriction and inflammatory responses.

Development of Advanced Preclinical Models for Mechanistic Studies

To fully explore the complex roles of the TXA2 pathway, researchers are developing sophisticated preclinical models that more accurately mimic human diseases. These advanced models are crucial for detailed mechanistic studies and for improving the translation of preclinical findings to clinical applications. portlandpress.com

Genetically Engineered Models: A significant advancement has been the use of genetically modified animal models, such as mice lacking the apolipoprotein E gene (ApoE-/-) cross-bred with mice lacking the TP receptor. These models have been instrumental in definitively establishing the role of TXA2-mediated signaling in the progression of atherosclerosis. nih.gov

Humanized and Complex Disease Models: Future research will likely utilize more "humanized" animal models, such as those incorporating the human cholesteryl ester transfer protein (CETP) transgene, which results in a cholesterol profile more similar to humans. portlandpress.com For studying plaque rupture and thrombosis, the Watanabe heritable hyperlipidemic rabbit has emerged as a useful, albeit complex, model. jacc.org

In Vitro and Ex Vivo Systems: Beyond animal models, there is a move towards innovative in vitro systems like "vessel-on-a-chip" platforms and tissue-engineered blood vessels. researchgate.netfrontiersin.org These microfluidic devices can replicate the physiological microenvironment of human blood vessels, allowing for controlled studies of cellular interactions in atherosclerosis under flow conditions. researchgate.net Similarly, ex vivo models using isolated blood vessels provide a bridge between in vitro and in vivo research. researchgate.net

A particularly novel approach has been the development of a vaccine-based strategy targeting the TP receptor. ahajournals.orgnih.gov By immunizing mice with peptides from the receptor's ligand-binding domain, researchers were able to induce an antibody response that inhibited receptor function and subsequent thrombus formation, offering a unique long-term model for studying the effects of receptor blockade. ahajournals.org

Table 2: Advanced Preclinical Models for TXA2 Pathway Research
Model TypeDescriptionResearch Application
Genetically Modified Mice (e.g., ApoE-/- TP-/-)Mice engineered to lack specific genes, such as the TP receptor, often on an atherosclerosis-prone background. nih.govDefining the specific contribution of the TXA2 pathway to atherogenesis.
Large Animal Models (e.g., Swine, Nonhuman Primates)Animals with cardiovascular systems more analogous to humans, used for studying atherothrombosis. nih.govTesting of interventional devices and novel antithrombotic agents. nih.govjacc.org
Vessel-on-a-ChipMicrofluidic devices that mimic the structure and mechanical forces within human blood vessels. researchgate.netHigh-throughput drug screening and mechanistic studies of cell-cell interactions.
TP Receptor VaccineAn active immunization approach that generates antibodies against the TP receptor. ahajournals.orgnih.govInvestigating the long-term biological effects of receptor inhibition on thrombosis. ahajournals.org

Innovative Methodologies for Investigating Compound Bioavailability and Efficacy

The translation of a promising compound like domitroban from the laboratory to clinical use depends on rigorous evaluation of its bioavailability and efficacy. Future research will increasingly rely on innovative methodologies to achieve a more predictive and nuanced understanding of drug performance.

Enhancing Bioavailability: A major challenge in drug development is poor bioavailability, often due to low solubility. upm-inc.cominnovationaljournals.comnih.gov Modern formulation strategies are being explored to overcome these hurdles. These include the use of amorphous solid dispersions, lipid-based delivery systems that can bypass first-pass metabolism, and nanotechnology to increase surface area and enhance absorption. upm-inc.com The application of microbial-produced biosurfactants to improve drug absorption represents another cutting-edge approach that could be applied to this class of compounds. acs.org

Assessing Efficacy with Advanced Tools: To assess efficacy, researchers are moving beyond traditional assays. In vitro methods are evolving from single-cell cultures to more complex co-culture and 3D systems that better reflect the tissue environment. frontiersin.orgmdpi.com For preclinical in vivo assessment, advanced imaging techniques allow for real-time observation of biological processes. For example, intravital microscopy can be used to directly visualize platelet aggregation and leukocyte adhesion within blood vessels in a living animal, providing dynamic data on a drug's efficacy.

Predictive Modeling: The use of artificial intelligence and in silico mathematical models is becoming more prevalent in predicting drug bioavailability and pharmacokinetics. innovationaljournals.comnih.gov These computational tools can simulate various physiological scenarios, helping to optimize formulations and predict human responses, thereby accelerating the development process. innovationaljournals.com

Contribution to Fundamental Understanding of Receptor Pharmacology

The study of antagonists like domitroban calcium dihydrate has significantly advanced the fundamental understanding of the TP receptor, a complex G protein-coupled receptor (GPCR). researchgate.netwikipedia.org Future research in this area will continue to unravel the intricacies of its function.

Receptor Isoforms and Signaling: The TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing and differ in their cytoplasmic tails. nih.govmdpi.com These isoforms can couple to a wide array of G proteins (including Gq, G13, and Gi), leading to the activation of diverse and sometimes opposing downstream signaling cascades. researchgate.netcapes.gov.br A key area of future research is to understand the isoform-specific signaling and how it contributes to the diverse biological effects of TXA2.

Receptor Kinetics and Antagonism: Research has shown that the effectiveness of a TP receptor antagonist is not solely dependent on its affinity for the receptor. The dissociation rate is also critically important. nih.gov Some antagonists, despite being competitive, exhibit a very slow dissociation rate, which results in a noncompetitive functional antagonism and a prolonged duration of action. nih.gov This insight is crucial for the rational design of next-generation antagonists with optimized pharmacokinetic and pharmacodynamic profiles.

Dual-Action Compounds: An innovative pharmacological approach is the development of single molecules that combine TP receptor antagonism with the inhibition of thromboxane synthase, the enzyme that produces TXA2. nih.govwikipedia.org Compounds like picotamide and ridogrel represent this dual-action strategy, which may offer a more comprehensive blockade of the pathway. nih.govwikipedia.org

Table 3: Key Concepts in TXA2 Receptor Pharmacology
Pharmacological ConceptDescriptionAcademic Significance
Receptor Isoforms (TPα and TPβ)Two receptor variants from a single gene with different C-terminal tails. nih.govmdpi.comAllows for differential signaling and tissue-specific functions, offering potential for isoform-selective drug targeting.
Diverse G Protein CouplingThe TP receptor can activate multiple G protein families (Gq, G13, etc.). researchgate.netcapes.gov.brExplains the wide range of cellular responses to TXA2, from platelet aggregation to gene transcription.
Antagonist Dissociation RateThe speed at which an antagonist unbinds from the receptor. nih.govA low dissociation rate can lead to prolonged, noncompetitive-like effects, enhancing drug potency and duration. nih.gov
Dual InhibitionCompounds that both block the TP receptor and inhibit the TXA2-producing enzyme. nih.govwikipedia.orgOffers a potentially more potent and complete inhibition of the TXA2 signaling pathway.

Q & A

Q. What are the recommended methods for synthesizing and characterizing calcium dihydrate compounds in laboratory settings?

Calcium dihydrate compounds (e.g., calcium chloride dihydrate, calcium sulfate dihydrate) are typically synthesized via controlled crystallization from aqueous solutions. For example, calcium chloride dihydrate can be prepared by dissolving anhydrous calcium chloride in water under controlled humidity and temperature, followed by slow evaporation to promote dihydrate crystal formation . Characterization involves:

  • X-ray diffraction (XRD) to confirm crystal structure and hydrate form .
  • Thermogravimetric analysis (TGA) to quantify water content and thermal stability .
  • Spectrophotometry for purity assessment using standardized calcium quantification protocols (e.g., Spectroquant® methods) .

Q. How should stable standard solutions of calcium dihydrate compounds be prepared for analytical experiments?

  • Stock solution preparation : Dissolve 2.946 g calcium nitrate tetrahydrate (or equivalent dihydrate salt) in 500 mL distilled water to achieve 1000 mg/L calcium concentration .
  • Stability : Stock solutions remain stable for one week; diluted investigational solutions are stable for ≤24 hours due to potential recrystallization or hydration changes .
  • Validation : Use EDTA titration or atomic absorption spectroscopy (AAS) to verify concentrations .

Q. What safety protocols are critical when handling calcium dihydrate compounds in biochemical research?

  • Toxicity : While calcium dihydrate salts are generally low-risk, their decomposition products (e.g., anhydrous salts) may irritate mucous membranes. Use PPE (gloves, goggles) during handling .
  • Storage : Keep in airtight containers to prevent unintended hydration/dehydration .

Q. What are the primary applications of calcium dihydrate compounds in biochemical research?

  • Cell transfection : Calcium chloride dihydrate is widely used to permeabilize cell membranes for DNA uptake .
  • Crystallization studies : Calcium sulfate dihydrate (gypsum) serves as a model system for studying crystal growth kinetics .

Advanced Research Questions

Q. How can multi-step kinetic modeling resolve contradictions in thermal dehydration pathways of calcium dihydrate compounds?

The thermal dehydration of calcium chloride dihydrate (CaCl₂·2H₂O) involves intermediate hydrates (e.g., CaCl₂·H₂O) and requires physico-geometrical reaction modeling rather than simple chemical pathway assumptions. Key steps include:

  • Surface reaction layer formation : Initial dehydration forms an anhydrous CaCl₂ surface layer, altering water vapor diffusion kinetics .
  • Contracting geometry kinetics : Subsequent dehydration steps follow shrinking-core models, with reaction rates influenced by water vapor pressure gradients .
  • Methodology : Use controlled-rate thermal analysis (CRTA) to decouple overlapping dehydration steps and refine kinetic parameters .

Q. How do advanced imaging techniques differentiate calcium oxalate monohydrate (COM) and dihydrate (COD) in pathological studies?

  • Micro-computed tomography (μCT) : Quantifies surface morphology via shape index metrics (e.g., curvature analysis) to distinguish COM (smooth surfaces) from COD (rougher textures) .
  • Infrared spectroscopy (IR) : Identifies hydrate-specific O-H stretching bands (e.g., COD shows broader peaks at 3300–3500 cm⁻¹ due to structural water) .

Q. How does the hydrate form influence solubility and precipitation dynamics in calcium-based reagents?

  • Solubility control : Calcium sulfate dihydrate (gypsum) has lower solubility (2.4 g/L at 25°C) compared to anhydrous forms, affecting ion availability in solutions .
  • Precipitation mechanisms : Trace dihydrate crystals act as nucleation sites, driving needle-like crystal growth in supersaturated solutions. This is critical in designing biomimetic mineralization experiments .

Q. What experimental strategies mitigate analytical errors caused by calcium dihydrate impurities in industrial salts?

  • Sampling protocols : Homogenize bulk samples to avoid localized dihydrate clustering, which skews calcium content measurements .
  • Gravimetric correction : Subtract dihydrate-bound water mass via TGA before reporting anhydrous salt purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.